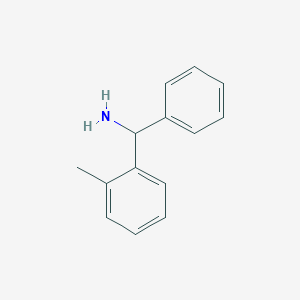

1-(2-Methylphenyl)-1-phenylmethanamine

Description

1-(2-Methylphenyl)-1-phenylmethanamine is a diarylmethanamine derivative featuring a central amine group (-NH2) bonded to two aromatic rings: a phenyl group and a 2-methylphenyl (o-tolyl) group. Its molecular formula is C14H15N, with a molecular weight of 197.28 g/mol. The compound’s structure combines steric bulk from the methyl group at the ortho position of the aryl ring with the electronic effects of the aromatic systems. This makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

(2-methylphenyl)-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLNARHIRUKNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570508 | |

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2936-62-1 | |

| Record name | 1-(2-Methylphenyl)-1-phenylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-1-phenylmethanamine typically involves the reaction of 2-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methylphenyl)-1-phenylmethanamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-1-phenylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl or methylphenyl groups are substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Methylphenyl)-1-phenylmethanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-1-phenylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

(a) N-(Diphenylmethylene)-1-(p-fluorophenyl)-1-phenylmethanamine (C20H16FN)

- Structure : Contains a p-fluoro substituent on one phenyl ring and a diphenylmethylene group.

- Properties : The electron-withdrawing fluorine atom enhances electrophilic substitution resistance but may increase polarity. Molecular weight: 289.35 g/mol .

- Applications : Used in palladium-catalyzed arylation studies to explore regioselectivity in azaallyl anion reactions .

(b) N-(Diphenylmethylene)-1-(p-methoxyphenyl)-1-phenylmethanamine (C21H19NO)

- Structure : Features a p-methoxy group, an electron-donating substituent.

- Properties : The methoxy group improves solubility in polar solvents and stabilizes carbocation intermediates. Molecular weight: 301.39 g/mol .

- Research Findings : Demonstrates higher reactivity in cross-coupling reactions compared to fluorine-substituted analogs due to enhanced electron density .

Heterocyclic and Fused-Ring Analogs

(a) 1-(1-Benzofuran-2-yl)-1-phenylmethanamine Hydrochloride (C15H14ClNO)

- Structure : Replaces the 2-methylphenyl group with a benzofuran-2-yl moiety.

- Properties : The oxygen-containing benzofuran ring introduces hydrogen-bonding capacity. Molecular weight: 267.73 g/mol .

(b) 1-[4-(2-Methoxyphenoxy)phenyl]methanamine Hydrochloride (C14H16ClNO2)

Steric and Stereochemical Derivatives

(a) (S)-1-(2-Chlorophenyl)ethan-1-amine Hydrochloride (C8H11Cl2N)

- Structure: A mono-substituted derivative with a chiral center and chlorine substituent.

- Properties : Chlorine increases lipophilicity and metabolic stability. Molecular weight: 200.09 g/mol .

- Applications : Used in asymmetric synthesis and as a precursor for chiral ligands .

(b) 1-Cyclopropyl-2-(2-methylphenyl)ethanamine (C12H17N)

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-(2-Methylphenyl)-1-phenylmethanamine | C14H15N | 197.28 | 2-methylphenyl, phenyl | Pharmaceutical intermediates |

| N-(Diphenylmethylene)-1-(p-fluorophenyl)-1-phenylmethanamine | C20H16FN | 289.35 | p-fluoro, diphenylmethylene | Catalytic reaction studies |

| 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl | C15H14ClNO | 267.73 | Benzofuran-2-yl | CNS drug research |

| (S)-1-(2-Chlorophenyl)ethan-1-amine HCl | C8H11Cl2N | 200.09 | 2-chloro, chiral center | Chiral ligand synthesis |

| 1-Cyclopropyl-2-(2-methylphenyl)ethanamine | C12H17N | 175.27 | Cyclopropyl, 2-methylphenyl | Reactive intermediate |

Research Findings and Trends

- Synthetic Reactivity : Palladium-catalyzed arylation of diarylmethanamines (e.g., 3ad and 3ae in –6) shows that electron-donating groups (e.g., methoxy) accelerate reaction rates compared to electron-withdrawing substituents (e.g., fluoro) .

- Safety Profiles : Amines with halogen substituents (e.g., chlorine in ) often require stringent handling due to toxicity risks (H302, H318), whereas methoxy derivatives pose lower acute hazards .

Biological Activity

1-(2-Methylphenyl)-1-phenylmethanamine, commonly referred to as a substituted phenylmethanamine, is a compound that has garnered attention in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The chemical formula of 1-(2-Methylphenyl)-1-phenylmethanamine is , indicating it contains a central amine group bonded to two aromatic rings. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of 1-(2-Methylphenyl)-1-phenylmethanamine primarily involves its interaction with neurotransmitter systems. It has been shown to act as a monoamine reuptake inhibitor , which can enhance the levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This mechanism is crucial for its potential use in treating mood disorders and other neurological conditions.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . For example, in vitro assays demonstrated that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study reported a decrease in cell viability of aggressive cancer types when treated with this compound at specific concentrations over a defined period .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | 55% reduction in viability |

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

Antimicrobial Properties

In addition to its antitumor effects, 1-(2-Methylphenyl)-1-phenylmethanamine has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Study on Antitumor Effects

A systematic investigation into the antitumor effects of 1-(2-Methylphenyl)-1-phenylmethanamine was conducted using both in vitro and in vivo models. The study utilized xenograft models where human cancer cells were implanted into immunocompromised mice. Treatment with the compound resulted in significant tumor size reduction compared to control groups, indicating its potential efficacy as an anticancer drug.

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that it effectively inhibited bacterial growth at relatively low concentrations, suggesting its viability as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.